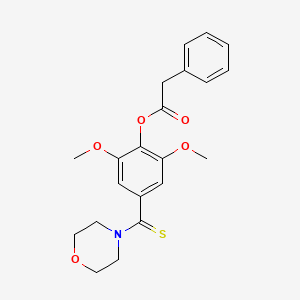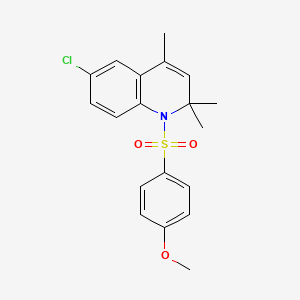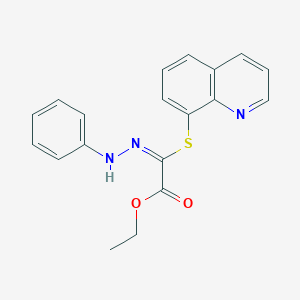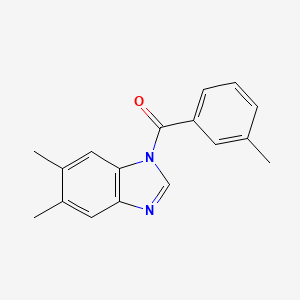![molecular formula C17H13N3 B11516845 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11516845.png)
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a triazoloquinoline core structure, which is known for its diverse biological activities. The presence of a 4-methylphenyl group further enhances its chemical properties, making it a valuable target for various scientific studies.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:
Aromatic Nucleophilic Substitution: The initial step involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol.
Cyclization: The intermediate products undergo cyclization to form the triazoloquinoline core structure.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .
Scientific Research Applications
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Receptor Antagonism: It acts as an antagonist to certain receptors, such as the A2B receptor, which is involved in various pathological conditions.
Apoptosis Induction: The compound upregulates pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Comparison with Similar Compounds
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Both compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
[1,2,4]Triazolo[4,3-a]quinoline-9-carboxylic acid:
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: The presence of a thiol group in this compound enhances its antimicrobial activity compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)17-19-18-16-11-10-13-4-2-3-5-15(13)20(16)17/h2-11H,1H3 |
InChI Key |
MUNZAMVMQRGQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11516768.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11516778.png)
![4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine](/img/structure/B11516786.png)
![6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B11516791.png)

![N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11516804.png)

![6-Amino-3-tert-butyl-4-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516820.png)
![N-(3-acetylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B11516822.png)


![N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11516832.png)
![ethyl (2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11516837.png)

